2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile
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Overview
Description
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is characterized by the presence of an oxazolidinone ring fused to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a nitrile compound in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can act as a nucleophile, participating in various biochemical reactions. The nitrile group can also interact with enzymes and proteins, potentially inhibiting their activity . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate
- 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl 4-methylbenzenesulfonate
Uniqueness
2-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile is unique due to its specific structural features, which combine an oxazolidinone ring with a benzonitrile moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
353265-76-6 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-7-8-3-1-2-4-9(8)12-5-6-14-10(12)13/h1-4H,5-6H2 |
InChI Key |
RZRKTSNEOOGCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2C#N |
Origin of Product |
United States |
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